molecular formula C10H18CoO5 B1141633 cobalt;bis((Z)-4-hydroxypent-3-en-2-one);hydrate CAS No. 123334-29-2

cobalt;bis((Z)-4-hydroxypent-3-en-2-one);hydrate

Cat. No.: B1141633
CAS No.: 123334-29-2
M. Wt: 277.18 g/mol
InChI Key: JHWSVOFBMAXGJH-SUKNRPLKSA-N
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Description

Cobalt(II) acetylacetonate hydrate is a coordination complex with the formula Co(C₅H₇O₂)₂·xH₂O (x = 1–2). It is a pink crystalline powder with a molecular weight of 275.16 g/mol (when x = 1) . Key properties include:

  • CAS Numbers: 123334-29-2 (hydrate) and 14024-48-7 (anhydrous) .
  • Purity: >98% .
  • Applications: Catalyst in C–H annulation reactions , precursor for perovskite oxides , and anode material in sodium-ion batteries .
  • Hazards: Classified as harmful (H302, H312, H318, H332, H351) due to cobalt toxicity .

Properties

CAS No.

123334-29-2

Molecular Formula

C10H18CoO5

Molecular Weight

277.18 g/mol

IUPAC Name

cobalt;bis((Z)-4-hydroxypent-3-en-2-one);hydrate

InChI

InChI=1S/2C5H8O2.Co.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/b2*4-3-;;

InChI Key

JHWSVOFBMAXGJH-SUKNRPLKSA-N

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Co]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Co]

physical_description

Blue to black crystals, slightly soluble in water;  [MSDSonline]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalt(II) acetylacetonate hydrate can be synthesized by reacting cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) nitrate, with acetylacetone in the presence of a base. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of cobalt(II) acetylacetonate hydrate follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Cobalt(II) acetylacetonate hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cobalt(II) acetylacetonate hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cobalt(II) acetylacetonate hydrate involves its ability to coordinate with various substrates and facilitate chemical transformations. The acetylacetonate ligands stabilize the cobalt center, allowing it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and application. For example, in catalytic reactions, the cobalt center can activate substrates through coordination and electron transfer processes .

Comparison with Similar Compounds

Cobalt(III) Acetylacetonate

  • Formula : Co(C₅H₇O₂)₃ (anhydrous).
  • CAS : 21679-46-9 .
  • Properties : Higher oxidation state (Co³⁺) enhances oxidative catalytic activity. Used in chemical vapor deposition (CVD) .
  • Contrast : Co(II) is more reducing, making it suitable for reductive environments (e.g., hydrogen evolution) .

Nickel(II) Acetylacetonate Hydrate

  • Formula : Ni(C₅H₇O₂)₂·2H₂O.
  • CAS : 14363-16-7 .
  • Properties : Green powder; used in perovskite synthesis (e.g., Sr₀.₇Sm₀.₃Fe₀.₄Co₀.₆O₃) and supercritical deposition .
  • Contrast : Ni²⁺ has lower redox activity than Co²⁺, limiting its use in electrochemical applications .

Copper(II) Acetylacetonate

  • Formula : Cu(C₅H₇O₂)₂.
  • CAS : 13395-16-9 .
  • Properties : Blue solid; employed in oxidation catalysis (e.g., VOC degradation) .
  • Contrast : Cu²⁺ exhibits stronger Lewis acidity, enhancing its role in oxidation reactions compared to Co²⁺ .

Hexafluoro Derivatives (e.g., Co(hfa)₂·xH₂O)

  • Formula : Co(CF₃COCHCOCF₃)₂·xH₂O.
  • Properties : Fluorinated ligands increase solubility in supercritical CO₂, enabling deposition of metallic cobalt films .
  • Contrast : Fluorination raises costs but improves thermal stability and precursor volatility .

Comparative Data Table

Compound Formula CAS Number Metal Oxidation State Key Applications Hazard Profile
Cobalt(II) acetylacetonate hydrate Co(C₅H₇O₂)₂·xH₂O 123334-29-2 +2 Battery anodes , perovskites H302, H312, H318
Cobalt(III) acetylacetonate Co(C₅H₇O₂)₃ 21679-46-9 +3 CVD precursors Not specified
Nickel(II) acetylacetonate hydrate Ni(C₅H₇O₂)₂·2H₂O 14363-16-7 +2 Perovskite synthesis Moderate toxicity
Copper(II) acetylacetonate Cu(C₅H₇O₂)₂ 13395-16-9 +2 Oxidation catalysis Irritant (H315)
Co(hfa)₂·xH₂O Co(CF₃COCHCOCF₃)₂·xH₂O N/A +2 Supercritical deposition Fluoride-related hazards

Electrochemical Performance

  • Co(II) acetylacetonate hydrate forms Co₉S₈@N,S-doped carbon composites for sodium-ion batteries, achieving a capacity of 420 mAh/g at 0.1 A/g .
  • In contrast, Ni(II) acetylacetonate-derived NiO exhibits lower capacity (≈300 mAh/g) due to slower ion diffusion .

Catalytic Activity

  • Co(II) acetylacetonate acts as a catalyst in C–H annulation reactions with 10 mol% loading, yielding >60% regioselectivity .
  • Cu(II) acetylacetonate outperforms Co(II) in VOC oxidation, achieving 90% conversion of toluene at 250°C .

Q & A

Basic Questions

Q. What are the molecular formula, hydration state, and key physical properties of cobalt(II) acetylacetonate hydrate?

  • The molecular formula is Co(C₅H₇O₂)₂·xH₂O , with a typical hydration state of two water molecules (dihydrate: Co(acac)₂·2H₂O) under standard conditions. It appears as a pink powder and is hygroscopic, requiring storage in a dry environment to prevent hydration state variability .
  • Key hazards include skin/eye irritation (H318) and potential carcinogenicity (H351). Handling requires gloves, safety goggles, and proper ventilation to avoid inhalation or contact .

Q. How does the hydration state influence solubility and stability in organic solvents?

  • The anhydrous form of Co(acac)₂ is sparingly soluble in non-polar solvents like benzene, but the hydrated form exhibits even lower solubility due to hydrogen bonding with water molecules. This reduced solubility can impact its utility in homogeneous catalysis, necessitating solvent optimization (e.g., polar aprotic solvents) for reactions .

Advanced Research Questions

Q. What methodologies are employed to synthesize nanomaterials using cobalt(II) acetylacetonate hydrate?

  • Co(acac)₂·xH₂O is a precursor in solvothermal and hydrothermal syntheses. For example:

  • CoP nano-electrocatalysts : Reacted with trioctylphosphine (TOP) in oleylamine/1-octadecene at 320°C under argon, yielding nanoparticles with enhanced hydrogen evolution activity .
  • Perovskite oxides (e.g., Ce₀.₈Sm₀.₂Fe₀.₄Co₀.₆O₃) : Mixed with cerium, samarium, and iridium acetylacetonates, followed by calcination at 800°C to form cathode materials for solid oxide fuel cells (SOFCs) .

Q. How does the hydration state affect catalytic performance in olefin oxidation reactions?

  • Co(acac)₂·xH₂O is less effective than Co(acac)₃ (Co³⁺) in epoxidation due to its lower solubility and redox activity. Under oxidative conditions (e.g., 150 psi O₂ at 90°C), Co(II) partially oxidizes to Co(III), forming a green soluble species that enhances epoxide yields. Residual Co(II) precipitates as inactive cobalt oxide, requiring careful temperature control (60–130°C) to balance reactivity and stability .

Q. What analytical strategies address contradictions in hydration state determination via elemental analysis?

  • Elemental analysis often underestimates hydration due to water loss during storage or transport. For Co(acac)₂·xH₂O, combining thermogravimetric analysis (TGA) with oxygen content quantification resolves discrepancies. Evidence shows hydration states can shift from 0.25 to 0.5 equivalents during storage, necessitating fresh characterization before critical experiments .

Q. How is cobalt(II) acetylacetonate hydrate utilized in composite materials for energy storage?

  • In sodium-ion batteries, Co(acac)₂·xH₂O is carbon-coated via electrospinning and pyrolysis to form Co₉S₈/N,S-doped carbon nanofibers . This structure improves conductivity and accommodates volume changes during cycling, achieving a reversible capacity of 450 mAh/g at 0.1 A/g .

Methodological Considerations

  • Handling Hydration Variability : Pre-dry the compound at 80°C under vacuum for 4 hours to standardize hydration states before synthesis .
  • Catalytic Optimization : Use radical initiators (e.g., AIBN) to enhance epoxidation efficiency with Co(acac)₂·xH₂O, mitigating induction periods >6 hours in autoxidation reactions .
  • Purity Control : Combine TGA, XRD, and ICP-MS to verify metal content and exclude oxide byproducts in nanomaterials .

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